Tetramethylenedisulfotetramine

Description

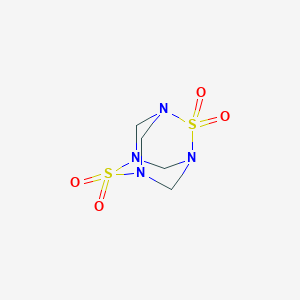

Structure

3D Structure

Properties

IUPAC Name |

2λ6,6λ6-dithia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGKEGLBGGJEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040307 | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-12-6 | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylene disulfotetramine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLENEDISULFOTETRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6TS3WME05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Serendipitous Discovery of a Potent Neurotoxin: A Technical History of Tetramethylenedisulfotetramine

For Immediate Release

This whitepaper provides an in-depth technical account of the discovery of tetramethylenedisulfotetramine (TETS), a potent convulsant neurotoxin. It details the initial synthesis, the serendipitous discovery of its toxicity, and the early toxicological investigations. This document is intended for researchers, scientists, and drug development professionals interested in the history and science of neurotoxic compounds.

Introduction

This compound (TETS), also known as tetramine, is a highly toxic cage convulsant that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.[1] Its discovery was not the result of a targeted search for a potent toxin, but rather a series of disconnected events in chemical synthesis and a later industrial accident. This paper will trace the history of TETS from its first synthesis to the elucidation of its toxic properties.

Initial Synthesis and Identification

TETS was first synthesized in 1933 by Wood and Battye.[1] It was later identified and characterized by Audrieth and colleagues in 1940.[1] The synthesis of TETS involves the condensation reaction of sulfamide (B24259) and formaldehyde (B43269).[1][2]

Experimental Protocol: Synthesis of this compound

Reactants:

-

Sulfamide (H₂NSO₂NH₂)

-

Formaldehyde (CH₂O)

-

Acid catalyst

General Procedure:

-

Sulfamide is dissolved in an aqueous solution.

-

Formaldehyde solution is added to the sulfamide solution.

-

The reaction mixture is acidified.

-

The reaction proceeds, leading to the formation of the cage-like structure of TETS.

-

The resulting TETS precipitates out of the solution and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as acetone.[3]

Diagram of TETS Synthesis Pathway

Caption: The synthesis of TETS from sulfamide and formaldehyde.

Serendipitous Discovery of Toxicity

The extreme toxicity of TETS was discovered by accident in 1949 at a German upholstery factory.[1][4] Workers at the factory began to experience severe neurological symptoms, including headaches, nausea, vomiting, and seizures.[1][5]

The Investigation: An Experimental Workflow

The investigation into the cause of the mysterious illnesses followed a systematic process of elimination.

Diagram of the 1949 Toxicity Discovery Workflow

Caption: Workflow of the investigation that identified TETS as the toxic agent.

The investigation revealed that the factory was using a rayon fabric called "Crinex" that had been treated with a flame retardant.[5] This flame retardant was a mixture of sulfamide and formaldehyde.[1][4] When dust from this fabric was inhaled by the workers, the two chemicals reacted in their bodies to form TETS, leading to the observed poisoning.[1]

Early Toxicological Data

Initial toxicological studies were conducted following the 1949 incident to determine the potency of this newly identified toxin. The data from these early studies highlighted the extreme toxicity of TETS.

| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mice | Subcutaneous | 0.15 - 0.2 | Hecht and Henecka, 1949[1] |

| Mice | Oral | ~0.3 | Hecht and Henecka, 1949 |

| Rats | Oral | 0.1 - 0.3 | Patocka et al., 2018[2][6] |

| Guinea Pigs | Not Specified | In the same order of magnitude as mice | Hecht and Henecka, 1949[1] |

| Rabbits | Not Specified | In the same order of magnitude as mice | Hecht and Henecka, 1949[1] |

| Cats | Not Specified | In the same order of magnitude as mice | Hecht and Henecka, 1949[1] |

| Dogs | Not Specified | In the same order of magnitude as mice | Hecht and Henecka, 1949[1] |

Mechanism of Action: GABA-A Receptor Antagonism

TETS exerts its neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the action of GABA, TETS disrupts the normal inhibitory signaling in the brain, leading to uncontrolled neuronal firing and convulsions.

References

- 1. This compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Tetramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound: pest control gone awry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of Tetramethylenedisulfotetramine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylenedisulfotetramine (TETS), a potent convulsant neurotoxin, presents a significant subject of study due to its unique chemical structure and potent biological activity. This document provides an in-depth technical guide on the core chemical properties, structure, synthesis, and mechanism of action of TETS. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This guide includes detailed summaries of quantitative data, experimental protocols for key analytical and biological assays, and visualizations of its chemical structure and mechanism of action.

Chemical Properties and Structure

This compound, also known as tetramine, is a synthetic organic compound with the chemical formula C₄H₈N₄O₄S₂.[1] It is a sulfamide (B24259) derivative characterized by a rigid, cage-like adamantane (B196018) structure.

1.1. Physical and Chemical Properties

TETS is an odorless, tasteless, white crystalline powder.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₈N₄O₄S₂ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 255-260 °C | [1][3] |

| Solubility | Slightly soluble in water (0.25 mg/mL), DMSO, and acetone (B3395972). Insoluble in methanol (B129727) and ethanol. | [1][3] |

| Log P (octanol-water) | -3.520 | [1] |

1.2. Chemical Structure

The structure of TETS is a defining feature, contributing to its stability and biological activity. The IUPAC name is 2,6-Dithia-1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane 2,2,6,6-tetraoxide.

Caption: Chemical structure of this compound.

Synthesis

TETS is synthesized through the condensation reaction of sulfamide (SO₂(NH₂)₂) and formaldehyde (B43269) (CH₂O).[1][2] The reaction is typically carried out in an acidified aqueous solution.[3]

Caption: Synthesis pathway of this compound.

Mechanism of Action

The primary mechanism of action of TETS is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.

3.1. Signaling Pathway

Upon binding of the inhibitory neurotransmitter GABA, the GABA-A receptor's integral chloride ion channel opens, leading to an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus producing an inhibitory effect.

TETS binds to a site within the chloride ion channel of the GABA-A receptor, physically blocking the channel.[4] This blockade prevents the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a loss of inhibitory signaling, leading to neuronal hyperexcitability, which manifests as severe convulsions and seizures.[4]

Caption: TETS blocks the GABA-A receptor chloride channel.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TETS.

4.1. Synthesis of this compound

This protocol is based on the described reaction of sulfamide and formaldehyde.[1][5]

Materials:

-

Sulfamide (SO₂(NH₂)₂)

-

Formaldehyde solution (37% in water)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve sulfamide in distilled water.

-

Slowly add formaldehyde solution to the sulfamide solution while stirring continuously.

-

Acidify the mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic.

-

Attach the reflux condenser and heat the mixture under reflux for a specified period.

-

Allow the reaction mixture to cool to room temperature, during which a white precipitate of TETS should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold distilled water.

-

Recrystallize the crude TETS from acetone to obtain pure cubic crystals.[3]

-

Dry the purified crystals under vacuum.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the detection and quantification of TETS in biological samples.[6][7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS/MS).[7]

-

Capillary column (e.g., DB-5MS).

Sample Preparation (Urine):

-

To a urine sample, add an internal standard (e.g., isotope-labeled TETS).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[7]

-

Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of an appropriate solvent for GC-MS analysis.

GC-MS/MS Parameters:

-

Injection Mode: Splitless[6]

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280-300 °C).

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Analyzer Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Ions to Monitor: Monitor characteristic fragment ions of TETS (e.g., m/z 240, 212, 132).[1]

4.3. Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the investigation of TETS's effect on GABA-A receptor currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABA-A receptor subunits).[2][8]

Cell Culture and Preparation:

-

Culture human neurons derived from pluripotent stem cells on coverslips.[9][10]

-

Allow cells to mature for an appropriate duration (e.g., 10 days).[9]

Solutions:

-

External (bath) solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Establish a gigaohm seal between the patch pipette and the membrane of a neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

-

Co-apply different concentrations of TETS with the same concentration of GABA.

-

Record the resulting currents and measure the inhibition of the GABA-induced current by TETS.

4.4. Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of TETS for the GABA-A receptor ion channel using a radiolabeled ligand such as [³⁵S]TBPS.[11]

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

Binding Assay:

-

In a reaction tube, combine the prepared brain membranes, a fixed concentration of [³⁵S]TBPS, and varying concentrations of unlabeled TETS (competitor).

-

Incubate the mixture at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Plot the percentage of specific [³⁵S]TBPS binding against the logarithm of the TETS concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of TETS that inhibits 50% of the specific binding of [³⁵S]TBPS).

Toxicity

TETS is an extremely toxic compound. The lethal dose for humans is estimated to be between 7 and 10 mg.[3] In mice, the LD₅₀ is approximately 0.90 mg/kg.[3]

| Organism | Route of Administration | LD₅₀ | References |

| Human (estimated) | Oral | 7-10 mg (total dose) | [3] |

| Mouse | Oral | 0.90 mg/kg | [3] |

Conclusion

This compound is a potent neurotoxin with a well-defined chemical structure and mechanism of action. Its rigid, cage-like structure and its function as a non-competitive antagonist of the GABA-A receptor are key to its high toxicity. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and biological characterization of TETS, serving as a valuable resource for the scientific community. Further research into the specific binding site interactions and the development of effective antidotes remains a critical area of investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Development of this compound (TETS) hapten library: synthesis, electrophysiological studies and immune response in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Rodenticide this compound (Tetramine) in Processed Foods by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. axolbio.com [axolbio.com]

- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Patch-Seq Protocol to Analyze the Electrophysiology, Morphology and Transcriptome of Whole Single Neurons Derived From Human Pluripotent Stem Cells [frontiersin.org]

- 11. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Physical Characteristics of Crystalline Tetramethylenedisulfotetramine (TETS) Powder

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylenedisulfotetramine (TETS), also known as tetramine, is a highly toxic neurotoxin that has been used as a rodenticide.[1][2] Despite being banned worldwide, its ease of synthesis and high potency make it a persistent threat in accidental and intentional poisonings.[1] TETS is a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor, leading to severe convulsions and neurotoxicity.[2][3] This technical guide provides a comprehensive overview of the known physical characteristics of crystalline TETS powder, outlines experimental protocols for its analysis, and illustrates key workflows and mechanisms.

Physical and Chemical Properties

Crystalline TETS is an odorless and tasteless white powder.[1][2] When crystallized from acetone (B3395972), it forms cubic crystals.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Crystalline TETS Powder

| Property | Value | References |

| Appearance | White crystalline powder | [1][5] |

| Odor | Odorless | [1][2] |

| Taste | Tasteless | [1][2] |

| Molecular Formula | C₄H₈N₄O₄S₂ | [2] |

| Molar Mass | 240.26 g/mol | [2] |

| Melting Point | 255-260 °C | [1][2] |

| Solubility in water | 0.25 mg/mL | [2] |

| Solubility (Other) | Slightly soluble in DMSO and acetone; Insoluble in methanol (B129727) and ethanol | [2] |

| Particle Size Range | 0.05 - 4 µm | [6] |

| Crystal System | Cubic (when crystallized from acetone) | [2][4] |

Crystallographic Data

While X-ray crystallography has been employed to confirm the molecular structure of TETS derivatives, a complete crystallographic information file (CIF) for TETS, including detailed lattice parameters and space group, is not publicly available in the searched resources.[7] The determination of these parameters through single-crystal X-ray diffraction would be invaluable for a complete solid-state characterization.

Experimental Protocols

This section details methodologies for the synthesis and characterization of crystalline TETS powder.

Synthesis of Crystalline TETS Powder

TETS is synthesized via the condensation of sulfamide (B24259) with formaldehyde (B43269) in an acidified aqueous solution.[1][2]

Materials:

-

Sulfamide

-

Formaldehyde solution (37%)

-

Acid (e.g., HCl)

-

Acetone (for recrystallization)

Procedure:

-

Acidify the formaldehyde solution.

-

Slowly add sulfamide to the acidified formaldehyde solution with stirring.

-

Allow the reaction to proceed, which results in the precipitation of TETS.

-

Filter the crude TETS product.

-

Purify the crude product by recrystallization from hot acetone to yield cubic crystals.[2]

-

Dry the purified crystals under vacuum.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline phase and purity of the TETS powder.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

-

Grind the crystalline TETS powder to a fine, homogenous consistency using a mortar and pestle.

-

Mount the powder on a zero-background sample holder. Ensure a flat, smooth surface for the sample.

Data Collection:

-

Set the 2θ scan range, typically from 5° to 70°.

-

Define the step size and scan speed.

-

Collect the diffraction pattern.

Data Analysis:

-

Identify the peak positions (2θ) and their relative intensities.

-

Compare the obtained diffraction pattern with known standards if available, or use it for phase identification and purity assessment.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and melting point of TETS.

Instrumentation:

-

Simultaneous TGA/DSC instrument.

Sample Preparation:

-

Accurately weigh a small amount of the crystalline TETS powder (typically 1-5 mg) into an aluminum or ceramic pan.

TGA/DSC Measurement:

-

Place the sample pan and an empty reference pan into the instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Data Analysis:

-

From the TGA curve, determine the onset of decomposition.

-

From the DSC curve, determine the melting point from the endothermic peak.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are used to identify the functional groups and confirm the molecular structure of TETS.

FTIR Spectroscopy (ATR mode):

-

Place a small amount of the crystalline TETS powder directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

-

Place a small amount of the crystalline TETS powder in a glass vial or on a microscope slide.

-

Focus the laser beam onto the sample.

-

Collect the Raman spectrum, observing the scattered light.

Data Analysis:

-

Identify the characteristic vibrational bands and compare them with known spectra or theoretical calculations to confirm the structure.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of crystalline TETS powder.

Caption: Workflow for the synthesis and characterization of TETS.

Mechanism of Neurotoxicity

TETS exerts its neurotoxic effects by acting as a non-competitive antagonist at the GABA-A receptor ionophore. This action blocks the influx of chloride ions, leading to hyperexcitability of neurons and convulsions.

Caption: Mechanism of TETS as a GABA-A receptor antagonist.

Conclusion

This technical guide has summarized the currently available information on the physical characteristics of crystalline TETS powder. While key properties such as appearance, melting point, and solubility are documented, there is a notable lack of publicly available quantitative data for particle size distribution, bulk density, tapped density, and detailed crystallographic parameters. The provided experimental protocols offer a foundation for the consistent and thorough characterization of this hazardous material. The diagrams illustrate the critical aspects of its synthesis, characterization, and neurotoxic mechanism, providing valuable resources for researchers in the fields of toxicology, forensic science, and drug development. Further experimental investigation is crucial to fill the existing data gaps and enable a more complete understanding of the physical properties of this potent neurotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H8N4O4S2 | CID 64148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. nrt.org [nrt.org]

- 7. Development of this compound (TETS) hapten library: synthesis, electrophysiological studies and immune response in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Tetramethylenedisulfotetramine on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethylenedisulfotetramine (TETS), a highly toxic sulfamide (B24259) derivative, poses a significant threat due to its potent convulsant activity. Historically used as a rodenticide, its ease of synthesis and extreme toxicity have led to its classification as a chemical threat agent. The primary molecular target of TETS is the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system. This document provides an in-depth technical examination of the mechanism by which TETS antagonizes GABA-A receptor function, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Non-Competitive Antagonism

TETS functions as a potent, non-competitive antagonist of the GABA-A receptor.[1][2][3][4][5][6][7] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, TETS acts at a distinct site located within the receptor's integral chloride ion channel.[1][8]

The GABA-A receptor is a pentameric ligand-gated ion channel. When GABA binds to its extracellular sites, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity.

TETS exerts its effect by physically occluding this chloride channel pore.[1][8] Molecular studies have identified its binding site within the pore at the level of the T6' ring, where it forms interactions with all five pore-lining threonine residues of the pentameric receptor.[8] This blockade prevents the influx of chloride ions even when GABA is bound to the receptor. The resulting failure of synaptic inhibition leads to unchecked neuronal excitation, culminating in severe convulsions and status epilepticus.[3]

GABA-A Receptor Subtype Selectivity

Research indicates that TETS does not affect all GABA-A receptor subtypes equally. Electrophysiological studies have demonstrated that TETS exhibits the highest potency on receptors containing α2β3γ2 and α6β3γ2 subunit combinations.[5][9][10][11] The presence of the β3 subunit, in particular, appears critical for conferring high sensitivity to TETS.[9] Given that α2β3γ2 receptors constitute a significant portion (15-20%) of GABA-A receptors in the mammalian brain, this subtype is considered a key mediator of TETS's seizure-inducing activity.[5][9][10]

Quantitative Data on TETS-GABA-A Receptor Interaction

The potency of TETS has been quantified through various radioligand binding assays and electrophysiological experiments. The following tables summarize key findings from the literature.

Table 1: Inhibitory Concentrations (IC₅₀) from Radioligand Binding Assays

| Radioligand Displaced | Preparation | IC₅₀ Value | Reference |

| [¹⁴C]TETS | Rat Brain Membranes | 80 nM (0.08 µM) | [1][9] |

| [³H]EBOB | Rat Brain Membranes | 790 nM (0.79 µM) | [2] |

| [³⁵S]TBPS | Rat Brain Membranes | 1 µM | [9] |

EBOB: 4′-ethynyl-4-n-[³H]propylbicycloorthobenzoate; TBPS: t-butylbicyclophosphorothionate

Table 2: Inhibitory Concentrations (IC₅₀) from Electrophysiology Studies

| GABA-A Receptor Subtype | Cell Type | IC₅₀ Value | Reference |

| α2β3γ2 | - | 480 nM | [5][9][10][11] |

| α6β3γ2 | - | 400 nM | [5][9][10][11] |

| α1β2γ2 | HEK293 Cells | 1.3 µM - 8 µM | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

GABAergic Signaling Pathway

References

- 1. GABAA receptor target of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nrt.org [nrt.org]

- 5. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of this compound (TETS) hapten library: synthesis, electrophysiological studies and immune response in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the Functional Binding Site for the Convulsant this compound in the Pore of the α 2 β 3 γ 2 GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS [escholarship.org]

- 11. researchgate.net [researchgate.net]

Tetramethylenedisulfotetramine: A Technical Guide to its Function as a Non-Competitive GABA Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylenedisulfotetramine (TETS), a potent convulsant neurotoxin, poses a significant threat due to its high toxicity and potential for misuse as a chemical warfare agent.[1][2] This technical guide provides an in-depth examination of TETS's mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document consolidates key quantitative data, details essential experimental protocols for its study, and presents visual representations of its signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in neuroscience, toxicology, and the development of countermeasures.

Introduction

This compound, also known as tetramine, is a synthetic cage convulsant that was historically used as a rodenticide but was subsequently banned worldwide due to its extreme toxicity to humans.[2][3] Its illicit production and use persist, leading to numerous cases of accidental and intentional poisoning.[3] TETS is a highly potent neurotoxin, with an estimated lethal dose in humans of 7-10 mg.[2][4] The primary mechanism of TETS-induced neurotoxicity is its function as a non-competitive antagonist of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[4][5] By blocking the inhibitory action of GABA, TETS leads to uncontrolled neuronal excitation, resulting in severe convulsions and status epilepticus.[1][5]

Mechanism of Action: Non-Competitive GABA-A Receptor Antagonism

TETS exerts its neurotoxic effects by binding to a site within the pore of the GABA-A receptor's chloride ion channel, distinct from the GABA binding site itself.[6][7] This classifies it as a non-competitive antagonist.[4] This binding action physically obstructs the flow of chloride ions into the neuron, even when GABA is bound to the receptor. The consequence is a failure of inhibitory neurotransmission, leading to a state of hyperexcitability that manifests as seizures.[1]

Molecular modeling and site-directed mutagenesis studies have identified the specific binding site for TETS within the channel pore, highlighting the importance of the T6' ring, composed of five threonine residues, for its interaction.[7] While overlapping with the binding site of other channel blockers like picrotoxin, the interaction of TETS is unique.[7]

Signaling Pathway of TETS Action

The following diagram illustrates the inhibitory GABAergic signaling pathway and the disruptive action of TETS.

Caption: TETS non-competitively antagonizes the GABA-A receptor, blocking the chloride channel and leading to hyperexcitation.

Quantitative Data

The following tables summarize the key quantitative data related to the toxicity and receptor interactions of TETS.

Table 1: Toxicity of this compound (TETS)

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Mouse | Intraperitoneal | 0.1 - 0.3 | [8] |

| Rat | Intraperitoneal | 0.1 - 0.3 | [8] |

| Mouse | Oral | 0.29 | [3] |

| Human | Oral (estimated) | 7-10 mg (total dose) | [2][4] |

Table 2: In Vitro Activity of this compound (TETS)

| Assay | Preparation | Radioligand | IC50 | Reference(s) |

| GABA-A Receptor Inhibition | Cultured Hippocampal Neurons | - | ~1-2 µM (EC50 for Ca2+ oscillations) | [8] |

| GABA-A Receptor Binding | Rat Brain Membranes | [35S]t-butylbicyclophosphorothionate ([35S]TBPS) | ~1 µM | [8] |

| GABA-A Receptor Binding | Rat Brain Membranes | [14C]TETS | 0.08 nM (Half saturation) | [9] |

| GABA-A Receptor Inhibition | Recombinant α2β3γ2 receptors | - | 480 nM | [10] |

| GABA-A Receptor Inhibition | Recombinant α6β3γ2 receptors | - | 400 nM | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of TETS as a non-competitive GABA-A receptor antagonist.

Radioligand Binding Assay for the TETS Binding Site

This protocol describes a competitive binding assay using a radiolabeled ligand that binds to the non-competitive antagonist site on the GABA-A receptor to determine the affinity of TETS.

Objective: To determine the inhibitory constant (Ki) of TETS for the non-competitive antagonist binding site.

Materials:

-

Rat brain membranes (cortical or whole brain)

-

Radioligand: [3H]EBOB (4′-ethynyl-4-n-[3H]propylbicycloorthobenzoate) or [35S]TBPS (t-butylbicyclophosphorothionate)

-

Unlabeled TETS

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay: In test tubes, combine the brain membranes, a fixed concentration of the radioligand (e.g., 1-2 nM [3H]EBOB), and varying concentrations of unlabeled TETS.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of TETS that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to characterize TETS's affinity for the GABA-A receptor.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of the inhibitory effect of TETS on GABA-induced chloride currents in neurons or cells expressing GABA-A receptors.

Objective: To determine the IC50 of TETS for the inhibition of GABA-A receptor-mediated currents.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing recombinant GABA-A receptors.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for micropipettes.

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, 2 ATP-Mg, pH 7.2 (CsCl blocks K+ currents).

-

GABA and TETS solutions dissolved in the external solution.

Methodology:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Pulling: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a cell with the pipette, form a high-resistance seal (>1 GΩ), and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Baseline GABA Current: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20) for a few seconds to establish a stable baseline response.

-

TETS Application: Pre-incubate the cell with a specific concentration of TETS for 1-2 minutes.

-

Co-application: Co-apply the same concentration of GABA along with TETS and record the inhibited current.

-

Washout: Wash the cell with the external solution to allow the current to return to baseline.

-

Dose-Response: Repeat steps 5-7 for a range of TETS concentrations.

-

Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of TETS. Plot the percentage of inhibition against the TETS concentration to determine the IC50.

Caption: Experimental workflow for whole-cell patch-clamp analysis of TETS's inhibitory effect on GABA-A receptors.

In Vivo Assessment of Convulsant Activity

This protocol describes a method to quantify the convulsant effects of TETS in a rodent model.

Objective: To determine the dose-response relationship for TETS-induced seizures and to evaluate potential anticonvulsant therapies.

Materials:

-

Laboratory mice or rats.

-

TETS solution for injection (e.g., dissolved in saline).

-

Injection supplies (syringes, needles).

-

Observation chambers.

-

Video recording equipment.

-

Behavioral scoring system (e.g., Racine scale for seizure severity).

-

Electroencephalogram (EEG) recording equipment (optional, for more detailed analysis).

Methodology:

-

Animal Acclimation: Acclimate animals to the laboratory environment and handling procedures.

-

TETS Administration: Administer TETS via a specific route (e.g., intraperitoneal injection) at various doses to different groups of animals. Include a vehicle control group.

-

Behavioral Observation: Immediately after injection, place each animal in an individual observation chamber and record its behavior for a set period (e.g., 30-60 minutes).

-

Seizure Scoring: Score the severity of seizures at regular intervals using a standardized scale (e.g., from facial clonus to tonic-clonic seizures). Record the latency to the first seizure and the duration of seizures.

-

Anticonvulsant Testing: To test a potential antidote, administer the test compound before or after TETS administration and compare the seizure parameters to the TETS-only group.

-

Data Analysis: Analyze the dose-dependent effects of TETS on seizure latency, duration, and severity. For anticonvulsant studies, compare these parameters between the treated and untreated groups.

Conclusion

This compound is a formidable neurotoxin that acts as a potent, non-competitive antagonist of the GABA-A receptor. Understanding its precise mechanism of action, having access to its quantitative toxicological and pharmacological data, and being familiar with the experimental protocols for its investigation are crucial for the development of effective medical countermeasures and for mitigating its potential as a chemical threat. This guide provides a foundational resource for scientists and researchers dedicated to addressing the challenges posed by this dangerous compound.

References

- 1. This compound: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Tetramethylene disulfotetramine (PIM 982) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the Functional Binding Site for the Convulsant this compound in the Pore of the α 2 β 3 γ 2 GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Alters Ca2+ Dynamics in Cultured Hippocampal Neurons: Mitigation by NMDA Receptor Blockade and GABAA Receptor-Positive Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Neurotoxic Effects of Tetramethylenedisulfotetramine (TETS) on the Central Nervous System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethylenedisulfotetramine (TETS), also known as tetramine, is a highly potent neurotoxin and convulsant agent.[1][2] Originally developed as a rodenticide, its extreme toxicity to humans and lack of a specific antidote led to a worldwide ban on its use.[1][3][4] However, due to its ease of synthesis and high potency, it remains a significant public health concern and is considered a potential chemical threat agent.[1][4][5] This document provides a comprehensive technical overview of the neurotoxic effects of TETS on the central nervous system (CNS). It details the molecular mechanism of action, downstream signaling pathway disruptions, quantitative toxicity data, and key experimental protocols used in its study. The primary mechanism of TETS-induced neurotoxicity is the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, which disrupts inhibitory neurotransmission and leads to severe, often lethal, seizures.[5][6][7]

Mechanism of Action: GABA-A Receptor Antagonism

The principal target of TETS in the central nervous system is the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission.[8]

-

Non-Competitive Inhibition: TETS acts as a non-competitive antagonist, meaning it does not bind to the same site as the GABA neurotransmitter.[6][7] Instead, it binds within the pore of the GABA-A receptor's chloride ion channel.[5][9] This site is often referred to as the non-competitive antagonist (NCA) or picrotoxin (B1677862) site.[9]

-

Chloride Channel Blockade: By binding within the ionophore, TETS physically blocks the influx of chloride ions into the neuron, which would normally occur upon GABA binding.[3][8] This blockade prevents the hyperpolarization of the neuronal membrane, thereby attenuating the inhibitory postsynaptic potential.

-

Neuronal Hyperexcitability: The disruption of GABAergic inhibition leads to a state of unchecked neuronal excitation.[8] This hyperexcitability is the fundamental cause of the generalized seizures and status epilepticus that are the clinical hallmarks of TETS poisoning.[2][3][10]

GABA-A Receptor Subtype Selectivity

Recent studies have shown that TETS does not affect all GABA-A receptor subtypes equally. Electrophysiological studies using whole-cell patch-clamp techniques have revealed that TETS exhibits the highest activity on receptors containing α2β3γ2 and α6β3γ2 subunits.[3][11] The α2β3γ2 receptor subtype constitutes a significant portion (15-20%) of GABA-A receptors in the mammalian CNS, suggesting it is a key mediator of the seizure-inducing activity of TETS.[11] The sensitivity is significantly reduced when β1 or β2 subunits are present, indicating a preferential effect on receptors with specific α/β compositions.[11]

Disruption of CNS Signaling Pathways

The primary blockade of GABA-A receptors by TETS triggers a cascade of downstream events that contribute to its profound neurotoxicity, primarily involving glutamate (B1630785) excitotoxicity and calcium dysregulation.

Involvement of NMDA Receptors and Calcium Dysregulation

While TETS's primary action is on GABA-A receptors, its neurotoxic effects are significantly mediated by the subsequent activation of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors.[4][12]

-

Disinhibition and Glutamate Release: The blockade of GABAergic inhibition leads to widespread neuronal depolarization and excessive firing.

-

NMDA Receptor Activation: This hyperexcitability causes a massive release of the excitatory neurotransmitter glutamate, which in turn over-activates NMDA receptors.

-

Calcium Influx: The activation of NMDA receptors opens their associated ion channels, leading to a significant influx of extracellular calcium (Ca2+) into the neurons.[3][12]

-

Excitotoxicity: TETS exposure causes a dramatic, immediate, but transient elevation of intracellular Ca2+.[3][4][12] This dysregulation of calcium homeostasis activates various downstream catabolic processes, including the activation of proteases and phospholipases, leading to neuronal damage and death—a process known as excitotoxicity.

The critical role of NMDA receptors is demonstrated by experiments where the NMDA open-channel blocker MK-801 prevents TETS-induced changes in Ca2+ dynamics in neuronal cultures.[12][13]

Quantitative Toxicology Data

The potency of TETS is reflected in its low lethal dose and high affinity for its target receptor. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Dose (LD₅₀) of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Human (estimated) | Oral | ~0.1 | [1][8] |

| Human (lethal dose) | Oral | 7-10 mg (total dose) | [2][4][14] |

| Mouse | Intraperitoneal (i.p.) | 0.90 | [2] |

| Mouse | Subcutaneous (s.c.) | 0.15 - 0.2 | [1] |

| Various Mammals | Multiple | 0.1 - 0.3 |[3][14] |

Table 2: In Vitro Potency (IC₅₀) of this compound

| Preparation / Receptor Subtype | Assay / Method | IC₅₀ | Reference |

|---|---|---|---|

| Rat Brain Membranes | [³H]EBOB Binding Inhibition | 0.79 µM | [5] |

| α2β3γ2 GABA-A Receptor | Whole-cell Patch-clamp | 480 nM | [11] |

| α6β3γ2 GABA-A Receptor | Whole-cell Patch-clamp | 400 nM |[11] |

Key Experimental Protocols

Understanding the neurotoxic effects of TETS relies on a variety of in vivo and in vitro experimental models.

In Vivo Rodent Model of Acute TETS Intoxication

This protocol is designed to characterize the seizure phenotype and test potential countermeasures following TETS exposure in rodents.

-

Animal Selection: Adult Sprague-Dawley rats or C57BL/6J mice are commonly used.[8][15] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

TETS Administration: TETS is dissolved in a vehicle (e.g., 10% DMSO in sterile saline).[15] A single dose (e.g., 0.2-0.3 mg/kg for mice) is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection to induce seizures.[8][15]

-

Behavioral Seizure Assessment: Immediately following administration, animals are placed in an observation chamber. Seizure activity is continuously monitored and scored using a standardized scale (e.g., Racine scale) for a defined period (e.g., 1-2 hours). Key parameters recorded include latency to first seizure, seizure type (clonic, tonic-clonic), seizure duration, and mortality.[1]

-

Electrophysiological Monitoring (Optional): For more detailed analysis, animals may be implanted with cortical or hippocampal electrodes for electroencephalogram (EEG) recording to monitor epileptiform discharges.

-

Data Analysis: Statistical analysis is performed to compare seizure latencies, frequencies, and severities between control and treatment groups (e.g., animals pre-treated with a potential therapeutic agent).

References

- 1. This compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GABAA receptor target of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetramethylene disulfotetramine (PIM 982) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Developmental and sex differences in this compound (TMDT)-induced syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the Functional Binding Site for the Convulsant this compound in the Pore of the α 2 β 3 γ 2 GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Alters Ca2+ Dynamics in Cultured Hippocampal Neurons: Mitigation by NMDA Receptor Blockade and GABAA Receptor-Positive Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Neurotoxic Potency of Tetramethylenedisulfotetramine: A Toxicological and Lethality Profile in Mammals

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological profile and median lethal dose (LD50) of Tetramethylenedisulfotetramine (TETS), a highly potent neurotoxicant. Formerly used as a rodenticide, TETS has been banned globally due to its extreme toxicity to humans and other mammals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Toxicological Profile

This compound, also known as tetramine, is a cage convulsant that exerts its toxic effects primarily on the central nervous system (CNS).[1][2] Its high potency and the lack of a specific antidote make it a significant public health concern and a potential chemical threat agent.[1][2][3]

Mechanism of Action

The primary mechanism of TETS toxicity is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor.[4][5][6] TETS binds to the chloride ionophore of the GABAa receptor complex, blocking the influx of chloride ions into neurons.[4][7] This inhibition of GABAergic neurotransmission, the main inhibitory pathway in the CNS, leads to uncontrolled neuronal excitation and seizures.[1][4] Studies have shown that TETS exhibits a high affinity for GABAa receptors containing α2β3γ2 subunits, which constitute a significant portion of these receptors in the mammalian brain.[1][8]

Clinical Manifestations of Toxicity

Exposure to TETS in mammals leads to a rapid onset of severe neurological symptoms. The time between ingestion and the first appearance of symptoms can range from minutes to a few hours.[4]

Common clinical signs include:

-

Initial Symptoms: Headache, dizziness, fatigue, nausea, and vomiting.[9]

-

Neurological Effects: Paresthesia, muscle twitching, and agitation progress to more severe effects.[9]

-

Convulsions: The hallmark of TETS poisoning is the development of generalized clonic-tonic seizures, often leading to status epilepticus.[1][9] These seizures can be accompanied by foaming at the mouth and urinary incontinence.[4]

-

Other Effects: In severe cases, coma and death from respiratory failure can occur.[1] Survivors may experience long-term neuropsychological deficits.[1]

Biochemical and Pathological Findings

Clinical analysis of TETS poisoning cases has revealed several key biochemical changes.

-

Blood Chemistry: Increased levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), lactate (B86563) dehydrogenase (LDH), and creatine (B1669601) kinase (CK) in the blood have been reported in severe poisonings.[4] The rise in CK is likely a result of intense muscle contractions during convulsions.[1]

-

Hematology: An increase in white blood cell count is a common finding in patients with acute TETS poisoning.[1][4]

-

Electrocardiogram (ECG): ECG changes may include tachycardia, bradycardia, and signs of toxic myocarditis.[1]

Median Lethal Dose (LD50) in Mammals

TETS is exceptionally toxic to mammals, with LD50 values typically falling in the range of 0.1 to 0.3 mg/kg of body weight.[1][2] The estimated lethal dose for humans is between 7 and 10 mg.[1][2][5]

| Species | Route of Administration | LD50 (mg/kg) | Additional Notes |

| Human (estimated) | Oral | ~0.1 | Total lethal dose of 7-10 mg.[1][5] |

| Rat | Oral | 0.29 | 24-hour LD50.[9] |

| Rat (P15 pups) | Subcutaneous | 0.13 | Demonstrates higher vulnerability in younger animals.[7] |

| Mouse | Oral | 0.10 | |

| Mouse | Intraperitoneal | 0.21 | |

| Mouse | Subcutaneous | 0.15 - 0.2 | Lethal dose range observed.[3] |

| Guinea Pig | Subcutaneous | 0.15 - 0.2 | |

| Rabbit | Subcutaneous | 0.15 - 0.2 | |

| Cat | Subcutaneous | 0.15 - 0.2 | |

| Dog | Subcutaneous | 0.15 - 0.2 |

Experimental Methodologies

The determination of the toxicological profile and LD50 of TETS involves specific and controlled experimental protocols.

LD50 Determination Protocol

The median lethal dose is typically determined using a sequential, dose-escalation study design in animal models such as rats or mice.

-

Animal Models: Sprague-Dawley rats or other appropriate rodent models are commonly used.[7] Animals are grouped by sex and age to account for potential differences in susceptibility.[7]

-

Dosing: TETS is administered via various routes, including oral gavage, intraperitoneal (i.p.) injection, or subcutaneous (s.c.) injection.[7][9] Doses are selected to span a range expected to produce 0% to 100% lethality.[10]

-

Observation: Animals are continuously monitored for a set period (e.g., 24 hours) for the onset of clinical signs, seizure activity, and mortality.[7][9][10]

-

Data Analysis: The LD50 is calculated using statistical methods such as probit analysis, which models the dose-response relationship.[10]

Neurobehavioral and Electrophysiological Assessment

To characterize the convulsive effects of TETS, studies often employ behavioral scoring and electroencephalogram (EEG) or electrocorticogram (ECoG) recordings.

-

Behavioral Scoring: A severity score is assigned to each animal based on the observed seizure activity (e.g., single clonic seizure, multiple tonic-clonic seizures, lethality).[7][9]

-

ECoG Recordings: Electrodes are surgically implanted on the cortical surface of the brain to record electrical activity.[9] This allows for the direct measurement of seizure-like discharges and their correlation with behavioral changes.[9]

In Vitro Receptor Binding Assays

The interaction of TETS with the GABAa receptor is studied using radioligand binding assays.

-

Preparation: Brain membranes are prepared from animal models (e.g., rats).[11][12]

-

Radioligand: A radiolabeled compound known to bind to the GABAa receptor ionophore, such as [3H]EBOB or a synthesized [14C]TETS, is used.[11][12]

-

Assay: The ability of unlabeled TETS to displace the radioligand from the receptor is measured. This competition is used to determine the binding affinity (IC50) of TETS for the receptor.[8][11]

Conclusion

This compound is a highly toxic compound with a well-defined mechanism of action centered on the antagonism of GABAa receptors. Its low LD50 values across multiple mammalian species underscore its extreme danger. The detailed experimental protocols outlined in this guide provide a framework for the continued study of TETS and the development of potential countermeasures. A thorough understanding of its toxicological profile is critical for public health preparedness and the development of effective medical treatments for poisoning incidents.

References

- 1. This compound: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: pest control gone awry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetramethylene disulfotetramine (PIM 982) [inchem.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Developmental and sex differences in this compound (TMDT)-induced syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Behavioral Intoxication following Voluntary Oral Ingestion of this compound: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABAA receptor target of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABAA receptor target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Signs and Symptoms of Tetramethylenedisulfotetramine (TETS) Poisoning in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial signs and symptoms of Tetramethylenedisulfotetramine (TETS) poisoning observed in animal models. TETS, a potent convulsant neurotoxin, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor, leading to severe central nervous system over-excitement.[1][2] Understanding the early toxicological profile of TETS in preclinical models is crucial for the development of effective countermeasures and therapeutic interventions.

Initial Clinical Manifestations and Behavioral Changes

The onset of clinical signs following TETS administration in animal models is rapid, often occurring within minutes of exposure.[2][3] The initial behavioral alterations are subtle and progress quickly to more severe neurological symptoms.

In mice, intraperitoneal (i.p.) administration of TETS at doses ranging from 0.1 to 0.5 mg/kg leads to a consistent and predictable sequence of behaviors.[3] The very first observable sign, appearing within the first three minutes, is a "freezing" behavior, characterized by a sudden cessation of locomotor activity.[3] This is often followed by myoclonic body jerks and an erect, stiff tail (Straub-like tail).[3][4] These initial signs are considered behavioral expressions of non-convulsive seizures.[3]

As the intoxication progresses, these twitches evolve into more severe convulsive activity, including unilateral or bilateral clonic seizures of the forelimbs and/or hindlimbs, often with rearing.[3][4] In many cases, these clonic seizures can advance to generalized tonic-clonic seizures, which are nearly always associated with lethality.[4] Animals that do not progress to tonic seizures have a higher chance of survival without apparent long-term impairment.[4]

Other consistent symptoms observed across different animal models include piloerection, a hunched posture, and an exaggerated response to auditory or tactile stimuli.[3] In rats, voluntary oral ingestion of TETS also produces a rapid onset of intoxication with a clear dose-dependent suppression of response rates in operant conditioning tasks.[1][5]

Quantitative Data on TETS-Induced Seizures and Lethality

The severity and incidence of symptoms, as well as mortality, are strongly dose-dependent.[1][4] The following tables summarize key quantitative data from studies in mice and rats.

Table 1: Onset and Progression of TETS-Induced Seizure Signs in Mice (Intravenous Infusion)

| Seizure Sign | Time of Onset (seconds) |

| Myoclonic Jerks | 39.3 ± 0.9 |

| Clonic Seizures | 41.7 ± 0.8 |

| Tonic Extension | 71.8 ± 7.4 |

Data from intravenous infusion of TETS solution (0.02 mg/ml) at a rate of 0.5 ml/min.[4]

Table 2: Dose-Dependent Incidence of Seizure Signs and Mortality in Mice (Intraperitoneal Administration)

| TETS Dose (mg/kg) | Observable Behavioral Response | Clonic Seizures Incidence | Tonic Seizures Incidence |

| 0.05 | None | - | - |

| 0.07 | Tremulous, agitated, Straub tail, whole body jerks | - | - |

| 0.11 | - | All animals | One animal |

| 0.15 | - | All animals | - |

Data from a single intraperitoneal dose of TETS (hydrated batch).[4]

Table 3: Median Effective Doses (CD50) and Lethal Dose (LD50) of TETS in Mice

| Parameter | Dose (mg/kg) |

| CD50 for Clonic Seizures | 0.11 |

| CD50 for Tonic Seizures | 0.22 |

| LD50 (Oral Gavage, 24h) | 0.29 |

| LD50 (Intraperitoneal) | 0.90 |

CD50 values represent the estimated doses causing the specific seizure sign in 50% of the animals.[2][3][6]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Characterization of Seizures in Mice (Intraperitoneal Administration)

-

Animal Model: Male NIH Swiss mice.[7]

-

Test Substance: this compound (TETS), synthesized and purified, dissolved in warm saline with 10% DMSO.[7]

-

Administration: A single intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[7]

-

Observation: Immediately after dosing, animals are observed for up to 60 minutes for behavioral evidence of seizures. The time to seizure onset and the duration of each seizure are recorded.[7]

-

Endpoint: The incidence of specific seizure signs (myoclonic jerks, clonic seizures, tonic seizures) and mortality are recorded.[4]

Protocol 2: Voluntary Oral Ingestion and Operant Behavior Assessment in Rats

-

Animal Model: Rats trained to voluntarily and rapidly consume a food morsel.[1][5]

-

Test Substance: TETS incorporated into a palatable food morsel.[1][5]

-

Administration: Voluntary oral consumption of the TETS-laced food.[1][5]

-

Behavioral Assessment: Following ingestion, rats are placed in operant test chambers with a variable-interval schedule of food reinforcement to measure response rates and other performance metrics.[1][5]

-

Endpoints: Onset of intoxication, dose-dependent suppression of response rates, food consumption, and changes in body weight are monitored.[1][5]

Signaling Pathways and Experimental Workflows

The primary mechanism of TETS toxicity involves the blockade of GABA-A receptors. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for studying TETS poisoning.

Caption: TETS blocks the GABA-A receptor, preventing inhibitory signaling and causing seizures.

Caption: General experimental workflow for in vivo studies of TETS poisoning.

References

- 1. Behavioral Intoxication following Voluntary Oral Ingestion of this compound: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Seizures Induced by Acute and Repeated Exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral intoxication following voluntary oral ingestion of this compound: Dose-dependent onset, severity, survival, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. escholarship.org [escholarship.org]

The Unyielding Toxin: A Technical Guide to the Pharmacokinetics and Metabolism of Tetramethylenedisulfotetramine (TETS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylenedisulfotetramine (TETS), a potent convulsant neurotoxin, presents a significant public health concern due to its extreme toxicity and use as a rodenticide. Understanding its pharmacokinetic and metabolic profile is paramount for developing effective countermeasures and diagnostic tools. This technical guide provides a comprehensive overview of the current scientific understanding of TETS's absorption, distribution, metabolism, and excretion (ADME). A striking feature of TETS is its remarkable persistence in the body and apparent lack of significant metabolic transformation, a key contributor to its prolonged and severe toxicity. This document summarizes key quantitative toxicokinetic data, details common experimental protocols for its analysis, and provides visual representations of its mechanism of action and analytical workflows.

Introduction

This compound (TETS), also known as tetramine, is a highly toxic cage convulsant that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[1][2] Its high potency and stability have led to its use as a rodenticide, but also to numerous accidental and intentional human poisonings.[3] The clinical manifestations of TETS intoxication are severe and include status epilepticus, which can rapidly progress to death.[1] A thorough understanding of its behavior within the body is crucial for the development of effective medical countermeasures and forensic analysis. This guide synthesizes the available scientific literature on the pharmacokinetics and metabolism of this formidable toxin.

Pharmacokinetics of TETS

The toxicokinetic profile of TETS is characterized by rapid absorption, wide distribution, and remarkably slow elimination, with the parent compound persisting in the body for extended periods.

Absorption

TETS is rapidly absorbed following oral ingestion, the most common route of human exposure.[3] The onset of symptoms can occur within minutes to half an hour after ingestion, indicating swift entry into the systemic circulation.[4] Occupational exposure via inhalation and dermal contact has also been reported.[3]

Distribution

Following absorption, TETS distributes to various tissues. Animal studies have shown detectable levels of TETS in the liver.[5] The persistence of TETS in the body for up to six months suggests sequestration in certain tissues, from which it is slowly released back into circulation.[6] This persistence is a critical factor in the long-lasting and recurrent seizures observed in poisoning cases.[1]

Metabolism: A Notable Lack Thereof

A defining characteristic of TETS is its resistance to metabolic degradation. Studies have shown that TETS is not metabolized by liver microsomes, indicating that it does not undergo significant Phase I or Phase II biotransformation.[1] Furthermore, research suggests that metabolic activation is not necessary for its toxic effects.[7] The compound is primarily excreted from the body unchanged. This lack of metabolism contributes significantly to its prolonged half-life and persistent toxicity.

Excretion

Elimination of TETS from the body is a slow process, primarily occurring through renal excretion of the unchanged parent compound.[3][8] Urinary TETS can be detected for an extended period post-ingestion, with one report indicating its presence in 60% of cases after 10 days.[3][8]

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics of TETS.

Table 1: Lethal Dose (LD50) Values for TETS

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Oral | 0.20 | [5] |

| Mice | Subcutaneous | 0.15 - 0.2 | [9] |

| Rabbits | Oral | 0.40 | [5] |

| Humans (estimated) | Oral | 0.1 | [3] |

Table 2: Human Excretion Data for TETS

| Parameter | Value | Reference |

| Urinary Clearance | 60 µg/24 h | [3][8] |

| Total Urinary Excretion (48h) | 80 µg | [3][8] |

| Detection in Urine | Up to 10 days post-ingestion | [3][8] |

Experimental Protocols

The analysis of TETS in biological and environmental samples is critical for clinical diagnosis and forensic investigation. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method.

Sample Preparation for GC-MS Analysis of TETS in Biological Matrices

This protocol is a generalized representation based on methods described in the literature.[10]

-

Extraction:

-

To 1 mL of sample (e.g., blood, urine, tissue homogenate), add a suitable internal standard.

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

-

Solvent Evaporation:

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

GC-MS Instrumental Parameters

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 250°C at a rate of 20°C/minute.

-

Hold: Maintain 250°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of TETS (e.g., m/z 79, 92, 120).

-

Visualizations

Mechanism of Action of TETS

Caption: Mechanism of TETS neurotoxicity via non-competitive antagonism of the GABA-A receptor.

Experimental Workflow for TETS Toxicokinetic Analysis

Caption: A generalized workflow for the toxicokinetic analysis of TETS in biological samples.

Conclusion

The pharmacokinetics of this compound are defined by its rapid absorption, wide distribution, and, most critically, its profound resistance to metabolic degradation. This inherent stability leads to a prolonged presence in the body, contributing significantly to its severe and sustained neurotoxicity. The lack of significant metabolism means that the parent compound is the primary toxic entity. Future research should focus on developing strategies to enhance the elimination of unchanged TETS from the body as a potential therapeutic intervention. The analytical methods detailed in this guide provide a robust framework for the continued investigation of this hazardous compound and the management of poisoning incidents.

References

- 1. Tetramethylene disulfotetramine (PIM 982) [inchem.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral Intoxication following Voluntary Oral Ingestion of this compound: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: pest control gone awry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Health Risk Compound and a Potential Chemical Warfare Agent - PMC [pmc.ncbi.nlm.nih.gov]